molecular formula C21H18FNO5 B2647044 N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021209-93-7

N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2647044
CAS No.: 1021209-93-7
M. Wt: 383.375
InChI Key: QLEPAXMPNAFYDP-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-fluoro-4-methylphenylamine, 3-methoxybenzyl alcohol, and appropriate pyran precursors. The synthesis may involve:

    Formation of the pyran ring: This can be achieved through cyclization reactions under acidic or basic conditions.

    Introduction of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.

    Substitution reactions: Fluorination and methylation of the phenyl ring can be carried out using reagents like fluorine gas or methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature control: Maintaining specific temperatures to favor desired reactions.

    Purification techniques: Employing methods like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-methylphenyl)-4-oxo-4H-pyran-2-carboxamide: Lacks the methoxybenzyl group.

    N-(3-chloro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: Chlorine instead of fluorine.

    N-(3-fluoro-4-methylphenyl)-5-((4-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: Methoxy group at a different position.

Uniqueness

N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5/c1-13-6-7-15(9-17(13)22)23-21(25)19-10-18(24)20(12-28-19)27-11-14-4-3-5-16(8-14)26-2/h3-10,12H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEPAXMPNAFYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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